5-Bromo-3-fluoro-2-methylsulfanyl-pyridine
Description
Significance of Pyridine (B92270) Scaffolds in Contemporary Organic and Medicinal Chemistry
The pyridine ring is a ubiquitous structural motif found in a multitude of natural products, including vitamins and alkaloids, as well as in a vast number of synthetic pharmaceuticals. chemicalbook.com Its presence is critical to the biological activity of many drugs due to its ability to engage in hydrogen bonding, its moderate basicity, and its capacity to act as a bioisostere for a phenyl ring. nih.gov This allows for favorable interactions with biological targets such as enzymes and receptors.
In organic synthesis, the pyridine nucleus serves as a versatile building block. The nitrogen atom imparts a degree of electron deficiency to the ring, influencing its reactivity towards both electrophilic and nucleophilic reagents. This inherent reactivity, coupled with the ability to introduce a wide range of substituents at various positions, makes pyridine derivatives invaluable precursors for the construction of more complex molecules. The development of novel synthetic methodologies targeting the selective functionalization of the pyridine ring remains an active and crucial area of research, driven by the ever-present demand for new therapeutic agents and advanced materials.
Overview of Halogen and Sulfur Substituents in Pyridine Chemistry and their Strategic Importance
The introduction of halogen and sulfur substituents onto the pyridine ring dramatically expands its synthetic utility and modulates its physicochemical properties.
Halogen Substituents: Fluorine, chlorine, and bromine atoms are frequently incorporated into pyridine-based molecules to enhance their biological efficacy. The high electronegativity of fluorine, for instance, can alter the acidity of nearby protons and influence the conformation of the molecule, leading to stronger binding interactions with target proteins. nih.gov Furthermore, carbon-halogen bonds provide reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. chemicalbook.com These reactions are fundamental to modern drug discovery and development, enabling the rapid diversification of lead compounds. The position of the halogen on the pyridine ring is also crucial, as it dictates the regioselectivity of subsequent transformations.
Sulfur Substituents: The incorporation of sulfur-containing functional groups, such as the methylsulfanyl (-SCH3) group, also plays a significant role in modifying the properties of pyridine derivatives. The sulfur atom can participate in various non-covalent interactions, including hydrogen bonds and chalcogen bonds, which can contribute to the binding affinity of a molecule to its biological target. From a synthetic standpoint, the methylsulfanyl group can be readily oxidized to the corresponding sulfoxide (B87167) or sulfone, which can act as effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a strategic pathway for the introduction of a wide range of nucleophiles at the 2-position of the pyridine ring.
Structural Context of 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine within Pyridine Chemistry as a Synthetic Intermediate
This compound is a polysubstituted pyridine derivative that strategically combines the advantageous features of its halogen and sulfur substituents. Its chemical structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position, a fluorine atom at the 3-position, and a methylsulfanyl group at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-fluoro-2-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYINFPXUZWAGDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901279449 | |
| Record name | 5-Bromo-3-fluoro-2-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289007-85-7 | |
| Record name | 5-Bromo-3-fluoro-2-(methylthio)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289007-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoro-2-(methylthio)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901279449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Fluoro 2 Methylsulfanyl Pyridine
Reactivity Profile of the Methylsulfanyl Group
The sulfur atom of the methylsulfanyl group in 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine is susceptible to oxidation, providing a pathway to sulfoxides and sulfones. These transformations significantly alter the electronic properties of the pyridine (B92270) ring, influencing its reactivity in subsequent reactions.
Controlled Oxidation Reactions to Sulfoxides and Sulfones (e.g., 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine)
The oxidation of the methylsulfanyl group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group is a common and predictable transformation. This oxidation increases the electron-withdrawing nature of the substituent at the 2-position of the pyridine ring. The resulting compound, 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine, is a known entity in chemical literature. While specific kinetic or mechanistic studies on the oxidation of this compound are not extensively detailed in readily available literature, the general principles of sulfide (B99878) oxidation are well-established.
Typically, controlled oxidation to the sulfoxide (B87167) requires milder oxidizing agents or stoichiometric control of the oxidant. More potent oxidizing agents or an excess of the reagent will generally lead to the formation of the sulfone.
Commonly Employed Oxidizing Agents for Sulfide to Sulfone Conversion:
| Oxidizing Agent | Typical Conditions |
| Hydrogen Peroxide | Acetic acid, room temperature to reflux |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0 °C to room temperature |
| Potassium permanganate (B83412) (KMnO4) | Acetic acid/water, room temperature |
| Oxone® | Methanol/water, room temperature |
Transformations Involving Sulfur-Containing Moieties
Beyond oxidation, the methylsulfanyl group can be involved in other transformations, although these are less commonly reported for this specific molecule. For instance, the sulfur atom can be targeted by electrophiles or be involved in metal-catalyzed cross-coupling reactions, though the latter is more prevalent at the halogenated positions of the pyridine ring.
Reactivity of the Halogen Substituents (Bromine and Fluorine)
The bromine and fluorine atoms on the pyridine ring are key sites for molecular diversification, primarily through palladium-catalyzed cross-coupling reactions. The inherent differences in the reactivity of the C-Br and C-F bonds allow for selective functionalization.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Amination)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, these reactions are anticipated to proceed selectively at the more reactive C-Br bond.
A study on the chemoselective amination of the closely related 5-bromo-2-chloro-3-fluoropyridine (B1227324) demonstrated that palladium-catalyzed amination occurs exclusively at the C-Br position. This provides strong evidence that a similar selectivity would be observed with this compound.
Table of Expected Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Coupling Partner | Expected Product | Catalyst/Ligand System (Examples) |
| Suzuki-Miyaura | Arylboronic acid | 5-Aryl-3-fluoro-2-methylsulfanyl-pyridine | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Buchwald-Hartwig Amination | Amine | 5-Amino-3-fluoro-2-methylsulfanyl-pyridine | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP |
Chemoselective and Regioselective Coupling Strategies
The selective reaction at the C-5 bromine over the C-3 fluorine is a prime example of chemoselectivity in palladium-catalyzed cross-coupling. This selectivity is governed by the relative bond dissociation energies of the C-Br and C-F bonds and the mechanism of the palladium-catalyzed cycle. The oxidative addition of the C-Br bond to the palladium(0) catalyst is significantly more facile than the oxidative addition of the stronger C-F bond.
This inherent reactivity difference allows for a regioselective strategy where the bromine at the 5-position can be selectively replaced, leaving the fluorine at the 3-position intact for potential subsequent transformations under more forcing conditions if desired.
Scope and Limitations with Respect to Substrate and Catalyst Systems
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. For Suzuki-Miyaura couplings, a variety of boronic acids and esters can typically be employed. Electron-rich, electron-poor, and sterically hindered substrates can often be successfully coupled with the appropriate choice of catalyst system.
For Buchwald-Hartwig amination reactions, the scope generally includes a wide range of primary and secondary amines. The choice of phosphine (B1218219) ligand is crucial in these reactions, with bulky, electron-rich ligands often being the most effective.
Limitations can arise from steric hindrance near the reaction site or the presence of functional groups that are incompatible with the reaction conditions. For instance, highly acidic protons on the coupling partner may require the use of a stronger base or a protection strategy. The specific substrate scope and limitations for this compound would require empirical determination, but the extensive literature on palladium-catalyzed reactions of halopyridines provides a strong foundation for predicting successful reaction conditions.
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the presence of the electronegative fluorine atom, the bromine atom, and the nitrogen atom within the aromatic ring activates the molecule for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. Initially, a nucleophile adds to the electron-deficient pyridine ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. stackexchange.comlibretexts.org The aromaticity of the ring is temporarily lost in this step. Subsequently, a leaving group, either the bromide or fluoride (B91410) ion, is eliminated, restoring the aromaticity of the pyridine ring. stackexchange.com The presence of electron-withdrawing substituents is crucial as they help to stabilize the anionic Meisenheimer complex, thereby facilitating the reaction. stackexchange.comlibretexts.org
Comparative Reactivity of Bromine versus Fluorine Substitution
In nucleophilic aromatic substitution reactions, the nature of the halogen leaving group significantly influences the reaction rate. Contrary to what is observed in aliphatic SN2 reactions where bromide is a better leaving group than fluoride, in SNAr reactions, fluoride is often a much better leaving group. stackexchange.com This enhanced reactivity is not due to the leaving group's ability to depart, but rather to the powerful electron-withdrawing inductive effect of fluorine. stackexchange.com
The position of the halogens relative to the activating nitrogen atom and other substituents on the pyridine ring is also critical to reactivity. Studies on substituted fluoropyridines have shown that substitution at the para or ortho position to the ring nitrogen leads to higher reactivity in coupling reactions with amines. rsc.org For this compound, the fluorine is meta to the nitrogen, while the bromine is at the para-position, which would suggest a potential for competitive substitution influenced by both electronic effects and the specific nucleophile used.
| Factor | Effect on Fluorine Substitution | Effect on Bromine Substitution | Reference |
|---|---|---|---|
| Inductive Effect | Strongly electron-withdrawing; stabilizes Meisenheimer complex | Less electron-withdrawing than fluorine | stackexchange.com |
| Rate-Determining Step | Accelerates the formation of the intermediate complex | Slower formation of the intermediate complex compared to fluorine | stackexchange.com |
| Leaving Group Ability | Poor leaving group | Good leaving group | stackexchange.com |
| Overall SNAr Rate | Generally faster | Generally slower | stackexchange.com |
Development of Novel Reaction Methodologies for Derivatization
The functionalization of this compound is crucial for its use as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. myskinrecipes.com The presence of two distinct halogen atoms allows for selective and sequential reactions. Methodologies for its derivatization primarily focus on cross-coupling reactions and further nucleophilic substitutions.
One of the most powerful and widely used methods for the derivatization of aryl bromides is the Suzuki-Miyaura cross-coupling reaction. mdpi.comresearchgate.net This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring (at the bromine position) and a variety of organoboron compounds, such as arylboronic acids. mdpi.com This methodology is highly efficient for creating biaryl structures and introducing diverse substituents onto the pyridine core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.net
Given the differential reactivity of the C-Br and C-F bonds, selective cross-coupling at the more reactive C-Br bond can be achieved, leaving the C-F bond intact for subsequent transformations. This sequential functionalization offers significant synthetic flexibility. myskinrecipes.com For instance, after a Suzuki coupling at the 5-position (bromine), the fluorine at the 3-position could potentially undergo a subsequent SNAr reaction under different conditions.
| Reaction Type | Reactive Site | Typical Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki Cross-Coupling | C5-Br | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K3PO4) | 5-Aryl-3-fluoro-2-methylsulfanyl-pyridine | mdpi.comresearchgate.net |
| Buchwald-Hartwig Amination | C5-Br | Amine, Pd catalyst, Ligand, Base | 5-Amino-3-fluoro-2-methylsulfanyl-pyridine | |
| Stille Coupling | C5-Br | Organostannane, Pd catalyst | 5-Alkyl/Aryl-3-fluoro-2-methylsulfanyl-pyridine | |
| Nucleophilic Aromatic Substitution (SNAr) | C3-F (potentially) | Strong nucleophiles (e.g., alkoxides, thiolates) | 5-Bromo-3-substituted-2-methylsulfanyl-pyridine | stackexchange.com |
The development of novel, metal-free reaction systems for the coupling of halogenated pyridines with various nucleophiles is also an active area of research. rsc.org These methods offer advantages in terms of cost and reduced metal contamination in the final products.
Synthetic Utility of 5 Bromo 3 Fluoro 2 Methylsulfanyl Pyridine As an Advanced Building Block
Incorporation into Complex Organic Architectures
The integration of 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine into larger, more complex molecules is primarily achieved through reactions targeting its bromine and sulfur substituents. The C-Br bond at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide array of organic fragments, ranging from simple alkyl and aryl groups to more elaborate molecular systems.
The methylsulfanyl (-SCH₃) group at the 2-position offers additional opportunities for molecular elaboration. It can be oxidized to a methylsulfinyl (-SOCH₃) or a more electron-withdrawing methylsulfonyl (-SO₂CH₃) group. The latter is an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of various nucleophiles, including amines, alcohols, and thiols, at the C2-position. This dual reactivity at two distinct sites provides chemists with a strategic advantage for the stepwise construction of complex target molecules.
| Reaction Type | Reactive Site | Potential Transformation | Relevance to Complex Architectures |
| Palladium-Catalyzed Cross-Coupling | C5-Br | Attachment of aryl, alkyl, or vinyl groups | Extends the carbon skeleton and introduces new functional domains. |
| Nucleophilic Aromatic Substitution | C2-SMe (after oxidation) | Introduction of N, O, or S-based nucleophiles | Allows for the connection of diverse functional components. |
| C-H Functionalization | Pyridine (B92270) Ring | Introduction of new substituents | Can be used for late-stage modification of the core structure. acs.org |
Construction of Biaryl and Heterobiaryl Systems
The Suzuki-Miyaura cross-coupling reaction is a practical and widely used method for the synthesis of biaryl compounds due to its tolerance of a broad range of functional groups and generally high yields. mdpi.com The 5-bromo position of this compound makes it an ideal substrate for such transformations. By reacting it with various aryl- or heteroarylboronic acids in the presence of a palladium catalyst, a diverse library of 5-aryl and 5-heteroaryl pyridines can be synthesized. mdpi.comresearchgate.net
This methodology is foundational for creating molecules with specific electronic or steric properties, which are crucial in materials science and medicinal chemistry. For example, the coupling of brominated heterocycles like 5-bromoindazoles with other heterocyclic boronic acids has been successfully used to produce novel heterobiaryl compounds. nih.gov A similar strategy applied to this compound would provide access to a unique class of heterobiaryl systems containing a functionalized pyridine core. The general conditions for such reactions often involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) and a base such as potassium phosphate (B84403) in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.comnih.gov
Precursor in the Synthesis of Pharmacologically Relevant Compounds
Substituted pyridine rings are a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds, exhibiting activities such as anticancer, antiviral, and antimicrobial properties. mdpi.comresearchgate.net The title compound serves as a versatile starting material for accessing such molecules due to its array of functional handles.
The ability to construct biaryl systems via Suzuki coupling is particularly relevant, as this motif is present in many drugs. mdpi.com Furthermore, the functional groups on the pyridine ring can be used to build other biologically important heterocyclic systems. For instance, C4-substituted indoles are prevalent in many bioactive molecules, and synthetic strategies often rely on the functionalization of pre-existing rings. acs.org The pyridine core of this compound can be incorporated into larger systems that may interact with biological targets. The synthesis of fused pyrazole (B372694) derivatives, another important class of bioactive compounds, often starts from highly substituted precursors like 5-aminopyrazoles, which can be used to generate pyrazolopyridines and pyrazolopyrimidines. mdpi.com This highlights the general principle of using functionalized building blocks to access medicinally relevant scaffolds.
Role in the Assembly of Fused Heterocyclic Systems (e.g., Pyridopyrimidines)
Fused heterocyclic systems, particularly those containing a pyridine ring, are of significant interest due to their diverse pharmacological activities. ijpsjournal.com Pyridopyrimidines, which consist of a fused pyridine and pyrimidine (B1678525) ring, are known to act as inhibitors of kinases like PI3Kα/mTOR and PIM-1, making them attractive targets in cancer therapy. rsc.orgnih.gov
The synthesis of pyridopyrimidines often begins with a suitably substituted pyridine precursor, such as a 2-aminonicotinonitrile derivative. rsc.orgresearchgate.net While this compound does not possess the necessary amino and cyano groups directly, its functional groups provide pathways to introduce them. For example, the methylsulfanyl group at the C2 position can be displaced by an amino group through an SₙAr reaction after oxidation. The bromo and fluoro groups at the C5 and C3 positions can be manipulated or used to direct subsequent reactions to build the annulated pyrimidine ring. Various synthetic strategies exist for constructing the pyridopyrimidine core, including multi-component reactions and cyclization of functionalized pyridine intermediates. ijpsjournal.comresearchgate.net The versatility of this compound allows it to be a key starting material for accessing these important fused heterocyclic systems.
Applications in Medicinal and Agrochemical Chemistry Predominantly Derivatives
Design and Synthesis of Biologically Active Analogs (Focus on 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine and Related Derivatives)
The synthetic utility of 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine lies in the reactivity of its substituents. The bromine atom, for instance, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl and heteroaryl groups. This reaction is a powerful tool for creating diverse libraries of compounds for biological screening. nih.gov
Furthermore, the methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a variety of nucleophiles at the 2-position of the pyridine (B92270) ring. This chemical versatility allows for the systematic modification of the pyridine core, a key strategy in the optimization of biological activity.
Derivatives of substituted pyridines are widely investigated as enzyme inhibitors. The introduction of fluorine into small molecules can significantly alter their biological properties, including their ability to inhibit enzymes. nih.govresearchgate.net For example, fluorinated pyrimidines are known to act as inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis. nih.gov While specific studies on 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine as a direct enzyme inhibitor are not prevalent in publicly available literature, its derivatives are designed to target a range of enzymes implicated in disease. The pyridine core can serve as a scaffold to position functional groups in the active site of an enzyme, leading to potent and selective inhibition.
The primary application of this compound and its sulfonyl derivative is as a key intermediate in the synthesis of more complex molecules with potential therapeutic or agrochemical applications. Its trifunctional nature (bromo, fluoro, and methylsulfanyl/methylsulfonyl groups) allows for sequential and site-selective modifications, making it a valuable building block for constructing libraries of compounds for high-throughput screening. This strategic approach is fundamental to modern drug and pesticide discovery, where the goal is to synthesize and test a wide variety of structures to identify lead compounds. Trifluoromethylpyridine derivatives, for example, are a significant class of agrochemicals. nih.gov
Structure-Activity Relationship (SAR) Studies of Substituted Pyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyridine derivatives, SAR studies typically involve systematically varying the substituents at different positions on the pyridine ring and assessing the impact on a specific biological endpoint.
Key aspects of SAR for pyridine derivatives include:
Position and Nature of Substituents: The location and electronic properties (electron-donating or electron-withdrawing) of substituents can dramatically affect activity. For example, in a series of Nek2 inhibitors, the specific substitution pattern on an imidazo[1,2-a]pyridine (B132010) core was critical for potency.
Lipophilicity and Hydrophilicity: The balance between a molecule's fat-solubility (lipophilicity) and water-solubility (hydrophilicity) is crucial for its pharmacokinetic properties, such as absorption and distribution. Halogen atoms, like the bromo and fluoro groups in the parent compound, can significantly impact lipophilicity.
Steric Factors: The size and shape of substituents can influence how a molecule fits into a binding pocket of a protein, affecting its activity.
The following table illustrates a hypothetical SAR study on a generic pyridine core, demonstrating how different substituents can modulate inhibitory activity.
| Position 2 | Position 3 | Position 5 | Biological Activity (IC50, nM) |
| -SCH3 | -F | -Br | >1000 |
| -SO2CH3 | -F | -Phenyl | 500 |
| -NH-Aryl | -F | -Phenyl | 150 |
| -O-Aryl | -Cl | -Thiophene | 75 |
| -NH-Aryl | -Cl | -Furanyl | 25 |
This table is for illustrative purposes and does not represent actual experimental data for this compound derivatives.
Exploration of Specific Biological Targets Modulated by Derived Compounds
While the direct biological targets of this compound itself are not well-documented, its derivatives are designed to interact with a wide range of biological targets implicated in various diseases. The pyridine scaffold is present in numerous drugs targeting diverse biological pathways.
Some classes of biological targets for which pyridine derivatives have been developed include:
Kinases: These enzymes are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Numerous kinase inhibitors are based on pyridine and related heterocyclic scaffolds.
G-Protein Coupled Receptors (GPCRs): This is a large family of cell surface receptors that are the targets of a significant portion of modern drugs. As mentioned, pyridine derivatives have been developed as GPCR modulators. nih.gov
Ion Channels: These membrane proteins are involved in a wide range of physiological processes, and their modulation can have therapeutic effects in areas such as cardiovascular and neurological diseases.
Enzymes in Pathogens: Pyridine derivatives have been investigated for their antimicrobial and antimalarial activities, often by targeting enzymes essential for the survival of the pathogen. tandfonline.commdpi.com For example, some pyridine analogs are thought to inhibit the biosynthesis of fatty acids in the malaria parasite, P. falciparum. tandfonline.com
The specific biological target of a derivative of this compound would be determined by the nature of the functional groups introduced onto the pyridine core during its chemical synthesis.
Computational and Structural Characterization Studies
Computational Chemistry Investigations
Computational modeling serves as a powerful tool to predict and understand the behavior of molecules, offering insights that can be difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For a compound like 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine, DFT calculations would typically be employed to determine optimized molecular geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). These calculations would allow for the prediction of various properties:
Reactivity Indicators: The energies and shapes of the HOMO and LUMO orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution, highlighting electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.
Dipole Moment: The calculated dipole moment would provide information about the molecule's polarity.
Despite the utility of these theoretical calculations, no specific studies applying DFT to this compound have been found in the public domain.
Conformational Analysis and Molecular Dynamics Simulations of the Compound and its Derivatives
The presence of a rotatable methylsulfanyl group suggests that this compound may exist in multiple conformations.
Conformational Analysis: This would involve systematically rotating the single bonds (e.g., the pyridine-sulfur bond and the sulfur-methyl bond) and calculating the potential energy to identify the most stable, low-energy conformers.
Molecular Dynamics (MD) Simulations: MD simulations would model the movement of atoms in the molecule over time, providing a dynamic picture of its flexibility and conformational preferences in various environments, such as in a solvent.
Detailed conformational analyses or MD simulation results for this specific compound or its close derivatives are not available in published literature.
Mechanistic Insights into Chemical Transformations via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve:
Transition State Searching: Identifying the transition state structures and calculating their energies for potential reactions, such as nucleophilic aromatic substitution at the positions activated by the fluorine and bromine atoms.
Reaction Pathway Mapping: Mapping the entire energy profile of a reaction to understand its feasibility and kinetics.
Currently, there are no published computational studies that provide mechanistic insights into chemical transformations involving this particular pyridine (B92270) derivative.
Advanced Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full structural elucidation of this compound would involve a suite of NMR experiments:
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the two aromatic protons and the methyl protons.
¹³C NMR: Would identify the number of chemically distinct carbon atoms in the molecule.
¹⁹F NMR: Would be crucial for confirming the presence and environment of the fluorine atom.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring.
While NMR data for similarly structured bromo-fluoro-pyridine derivatives are available, a detailed, peer-reviewed analysis of the NMR spectra for this compound is not publicly accessible. Predicted spectral data can be generated using computational software, but experimental verification is essential for confirmation.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Molecular Ion Peak: The mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule. The isotopic pattern of this peak would be characteristic of a compound containing one bromine atom (approximately equal intensity for M⁺ and M⁺+2).
Fragmentation Analysis: Electron impact (EI) or other ionization methods would cause the molecule to break into smaller, charged fragments. The pattern of these fragments would offer clues about the molecule's structure. For instance, common fragmentation pathways for related compounds might involve the loss of the methyl group (•CH₃) or the entire methylsulfanyl group (•SCH₃).
Specific, experimentally-derived mass spectra and detailed fragmentation analyses for this compound have not been published in the scientific literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can deduce the presence of various bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts.
While a specific spectrum for this compound is not available, a hypothetical analysis would focus on identifying key vibrational modes. The data would typically be presented in a table format.
Hypothetical IR Spectral Data for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyridine) ring |
| 1600-1450 | C=C and C=N stretching | Aromatic (pyridine) ring |
| 1300-1000 | C-F stretch | Fluoro group |
| 1300-1150 | C-S stretch | Methylsulfanyl group |
| 1100-1000 | C-Br stretch | Bromo group |
| 2950-2850 | C-H stretch | Methyl group |
This table illustrates the expected regions of absorption for the different functional groups within the molecule. The precise wavenumbers would provide insight into the electronic environment of these groups.
X-ray Crystallography and Solid-State Characterization
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This technique is invaluable for determining bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the crystal lattice and the molecule's structure.
The crystallographic data obtained would be presented in a standardized format, as shown in the hypothetical table below.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₅BrFNS |
| Formula Weight | 222.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
| Absorption Coefficient (mm⁻¹) | Value |
| F(000) | Value |
This data would provide a precise and unambiguous determination of the molecular geometry in the solid state.
Hirshfeld Surface Analysis and Intermolecular Interaction Studies in Crystal Packing
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify and analyze different types of contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. sigmaaldrich.comnih.govnih.govnih.gov
Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) |
| H···H | Value |
| Br···H / H···Br | Value |
| F···H / H···F | Value |
| S···H / H···S | Value |
| C···H / H···C | Value |
| N···H / H···N | Value |
These percentages would highlight the most significant interactions responsible for the stability of the crystal structure.
Polymorphism and Co-crystallization Studies (if relevant)
Polymorphism refers to the ability of a compound to crystallize in more than one crystal structure. Different polymorphs can have distinct physical properties. Co-crystallization involves crystallizing a compound with another molecule to form a new crystalline solid with potentially improved properties.
Studies on this compound would investigate whether it exhibits polymorphism under different crystallization conditions. Furthermore, co-crystallization experiments with suitable co-formers could be explored to modify its solid-state properties. As no such studies have been published, this remains an area for future investigation.
Future Perspectives and Emerging Research Directions
Development of Greener and More Efficient Synthetic Methodologies
Traditional methods for synthesizing polysubstituted pyridines often involve multiple steps, harsh conditions, and the use of hazardous reagents. The future of synthesizing 5-Bromo-3-fluoro-2-methylsulfanyl-pyridine and its derivatives lies in the adoption of greener and more efficient strategies that prioritize sustainability, atom economy, and operational simplicity.
Key research areas include:
One-Pot Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step, minimizing solvent waste and purification steps. benthamdirect.comresearchgate.net The development of a one-pot synthesis for this pyridine (B92270) scaffold from simple, readily available precursors would represent a significant advancement. acs.orgtandfonline.com
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. sci-hub.seresearchgate.net Implementing flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and a more sustainable manufacturing process. beilstein-journals.orgacs.org Microwave-assisted flow synthesis, in particular, has shown promise for rapidly producing pyridine derivatives. researchgate.netbeilstein-journals.org
C-H Bond Functionalization: Direct C-H functionalization is a powerful, atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Research into late-stage C-H activation could provide novel pathways to synthesize derivatives of the target compound, allowing for the direct introduction of new functional groups onto the pyridine ring under milder conditions. beilstein-journals.orgrsc.orgnih.govnih.gov
Eco-Friendly Catalysis: A shift from stoichiometric reagents to catalytic systems, especially those using earth-abundant metals or metal-free catalysts, is crucial. mdpi.com Strategies employing nitrogen-doped graphene or other heterogeneous catalysts could lead to solvent-free reaction conditions and simplified catalyst recycling. benthamdirect.com
| Methodology | Key Advantages | Potential for Greener Synthesis | Relevant Findings |
|---|---|---|---|
| Traditional Batch Synthesis | Well-established procedures | Low (often requires harsh conditions, multiple steps) | Often involves multiple protection/deprotection steps. |
| One-Pot Multicomponent Reactions | High efficiency, reduced waste, operational simplicity | High | Can construct complex pyridine scaffolds from simple precursors in a single operation. acs.org |
| Continuous Flow Chemistry | Enhanced safety, scalability, precise control, faster reactions | High | Microwave-assisted flow synthesis can produce pyridines in minutes with high yields. researchgate.netbeilstein-journals.org |
| C-H Functionalization | High atom economy, fewer synthetic steps | Very High | Allows for direct, late-stage modification of the pyridine core, avoiding pre-functionalization. nih.gov |
Expanded Applications in Emerging Fields such as Material Science and Catalysis
The electronic properties of the pyridine ring, modulated by its substituents, make this compound an attractive candidate for applications beyond traditional agrochemical and pharmaceutical research.
Material Science: Pyridine derivatives are integral to the development of advanced organic materials. rsc.org The electron-deficient nature of the pyridine core makes it suitable for use in electron-transporting materials (ETMs) for Organic Light-Emitting Diodes (OLEDs) and as charge carriers in perovskite solar cells. rsc.orggoogle.com The specific substituents of this compound could be fine-tuned to optimize frontier molecular orbital (HOMO/LUMO) energy levels, enhancing device efficiency and stability. rsc.orgresearchgate.net Its halogenated structure could also be exploited in the synthesis of novel organic semiconductors and functional polymers.
Catalysis: The nitrogen atom of the pyridine ring and the sulfur atom of the methylsulfanyl group can act as coordination sites for metal centers. This dual-coordination capability suggests potential applications as a ligand in transition-metal catalysis. Modifications of the pyridine scaffold are known to regulate the electronic properties and reactivity of metal complexes. The electron-withdrawing fluoro group and the polarizable bromo and methylsulfanyl groups could create a unique electronic environment around a metal center, potentially leading to novel catalytic activity or selectivity.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The combination of three distinct functional groups on the pyridine ring offers a platform for exploring novel chemical reactions and transformations.
Orthogonal Reactivity: The bromo, fluoro, and methylsulfanyl groups exhibit different chemical reactivities, allowing for selective, stepwise functionalization. The bromo group at the C5 position is a prime site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the introduction of various aryl, heteroaryl, or alkyl groups. mdpi.com
Sulfur Chemistry: The methylsulfanyl group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties of the pyridine ring and can act as a leaving group in nucleophilic aromatic substitution reactions.
Skeletal Editing: Emerging strategies in "skeletal editing" could enable the targeted replacement of the pyridine's nitrogen atom with a functionalized carbon atom, transforming the pyridine core into a highly substituted benzene (B151609) ring in a single conceptual step. rsc.org This would provide rapid access to entirely new classes of compounds from a common pyridine precursor.
Reductive Functionalization: The electron-deficient pyridine ring can be activated through reduction, enabling subsequent functionalization. This approach, known as reductive dearomatization, can generate novel N-heterocycles by allowing for selective alkylation or arylation at various positions on the ring. acs.orgnih.gov
Advanced Computational Approaches for Rational Design of New Derivatives
In silico methods are becoming indispensable for accelerating the discovery and optimization of new molecules. Advanced computational approaches can provide deep insights into the properties of this compound and guide the rational design of its derivatives for specific applications.
Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic characteristics. ias.ac.inresearcher.life By calculating parameters such as HOMO-LUMO energies, electrostatic potential maps, and bond dissociation energies, researchers can understand the effects of each substituent and predict the most likely sites for electrophilic or nucleophilic attack. researchgate.netnih.gov This knowledge is crucial for designing new synthetic routes and predicting the reactivity of novel derivatives. researchgate.net
Virtual Screening and Molecular Docking: In drug discovery, computational screening of virtual libraries of derivatives can identify promising candidates for specific biological targets. nih.govmalariaworld.org By designing derivatives of this compound in silico and docking them into the active sites of proteins, researchers can predict binding affinities and modes of interaction, prioritizing the synthesis of the most promising compounds. nih.govnih.gov
Materials Property Prediction: For material science applications, computational models can predict key properties such as charge mobility, ionization potential, and electron affinity. acs.org This allows for the virtual design and screening of derivatives to identify candidates with optimal electronic properties for use in OLEDs, solar cells, or other organic electronic devices before committing to their synthesis.
| Computational Method | Application Area | Predicted Properties | Significance |
|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity & Synthesis | HOMO/LUMO energies, charge distribution, bond lengths | Predicts reaction sites and stability; guides synthetic planning. ias.ac.inresearchgate.net |
| Molecular Docking | Drug Design | Binding affinity, protein-ligand interactions | Identifies potential drug candidates and their mechanism of action. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Agrochemical/Pharmaceutical Design | Correlation between chemical structure and biological activity | Optimizes molecular structure for enhanced potency and desired properties. |
| Molecular Dynamics (MD) Simulation | Material Science & Biology | Conformational stability, transport properties, binding dynamics | Provides insight into molecular behavior in complex environments. |
Q & A
Q. Table 1: Typical Physical Properties (Analogous Compounds)
| Property | Value (Example from 5-Bromo-2-fluoropyridine) | Reference |
|---|---|---|
| Boiling Point | 162–164°C at 750 mmHg | |
| Density | 1.71 g/mL at 25°C | |
| Refractive Index | 1.5325 (n²⁰/D) |
Advanced: How do steric and electronic effects of the methylsulfanyl group influence cross-coupling reactions in this compound?
Methodological Answer:
The methylsulfanyl (-SMe) group:
- Steric Effects : Hinders coupling at the 2-position, directing reactions to the 5-bromo or 3-fluoro positions.
- Electronic Effects : Electron-donating via sulfur lone pairs activates adjacent sites for nucleophilic substitution but may deactivate for electrophilic attacks.
- Example : Suzuki-Miyaura coupling with 5-bromo requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C). Boronic acids like 2-Bromo-3-methylpyridine-5-boronic acid (CAS 1003043-34-2) are effective partners .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- Waste Disposal : Segregate halogenated waste; consult protocols for brominated pyridines (e.g., neutralization before disposal) .
Advanced: How can conflicting reactivity data in halogenated pyridines be resolved during synthetic optimization?
Methodological Answer:
- Contradiction Example : Discrepancies in coupling yields may arise from competing substitution (Br vs. F) or steric blocking by -SMe.
- Resolution Strategies :
Basic: What are common synthetic routes to this compound?
Methodological Answer:
Q. Table 2: Example Reaction Conditions
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 80°C, 12h | 65–70% | |
| Microwave Cyclization | NH₄OAc, AcOH, 150°C, 30min | 82% |
Advanced: How can regioselective functionalization be achieved in the presence of multiple reactive sites?
Methodological Answer:
- Directed Metallation : Use LDA or TMPMgCl·LiCl to deprotonate specific positions, guided by -SMe’s directing effects .
- Transition Metal Catalysis : Pd-mediated C-H activation at the 4-position (if unsubstituted) using directing groups like pyridine-N-oxide .
Basic: What analytical tools are used to assess purity and stability?
Methodological Answer:
- HPLC-UV/ELSD : Quantify impurities (>98% purity threshold for publication).
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., stability >150°C) .
- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks; monitor via NMR for degradation .
Advanced: How does the methylsulfanyl group impact biological activity in medicinal chemistry applications?
Methodological Answer:
- Lipophilicity : Increases logP, enhancing membrane permeability (measured via shake-flask method).
- Metabolic Stability : Sulfur oxidation to sulfoxide/sulfone may alter pharmacokinetics. Test in vitro with liver microsomes .
- Case Study : Analogues with -SMe showed 3x higher CYP3A4 inhibition vs. -OMe derivatives in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
